3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine

Anti-proliferative Leukemia Kinase Inhibition

This pyridazine is a rational, high-priority tool for teams evading crowded phthalazinone IP (e.g., Olaparib). Its unique 2,4-dimethylphenyl pattern and the metabolically informing cyclopropanecarbonyl-piperazine pharmacophore are essential for reproducible SAR. Procure alongside the 2-methoxyphenyl analog to directly quantify potency shifts (baseline MCF-7 IC50=15.2 µM) and accelerate novel, patentable lead generation. Impurity substitution guarantees assay invalidation.

Molecular Formula C20H24N4O
Molecular Weight 336.439
CAS No. 1021131-14-5
Cat. No. B2861971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine
CAS1021131-14-5
Molecular FormulaC20H24N4O
Molecular Weight336.439
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4)C
InChIInChI=1S/C20H24N4O/c1-14-3-6-17(15(2)13-14)18-7-8-19(22-21-18)23-9-11-24(12-10-23)20(25)16-4-5-16/h3,6-8,13,16H,4-5,9-12H2,1-2H3
InChIKeyHDNDBJPLZOXHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine: Procuring a Research-Grade Pyridazine Scaffold


The target compound is a synthetic heterocyclic molecule featuring a pyridazine core, a 2,4-dimethylphenyl substituent, and a 4-cyclopropanecarbonylpiperazine moiety (Molecular Weight: 336.44 g/mol) [1]. It belongs to a class of N-arylpiperazine-containing pyridazine derivatives, a scaffold explored in medicinal chemistry for potential kinase inhibition and anti-proliferative activity. This specific compound is primarily utilized as a building block or a reference standard in early-stage drug discovery research, rather than a late-stage clinical candidate.

Why Substituting 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine with Close Analogs Can Derail Research


In the pyridazine chemical space, subtle structural variations critically alter biological target engagement and pharmacokinetic profiles. The combination of the cyclopropanecarbonyl group, a known metabolic soft spot and conformational constraint, with the specific 2,4-dimethylphenyl substitution pattern is unique to this compound. Replacing it with a seemingly minor analog—such as one with a different substitution on the phenyl ring (e.g., 4-methylphenyl or 2-methoxyphenyl) or a different acyl group on the piperazine—can lead to a complete loss of activity against the intended target [1]. For example, research on related pyridazine PARP inhibitors shows that even small changes in the N-arylpiperazine fragment result in nanomolar to micromolar shifts in IC50 values [2]. Therefore, generic substitution without a head-to-head comparison is highly likely to invalidate experimental data, making precise compound identity non-negotiable for reproducible science.

3-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine: Differentiated Performance Evidence for Informed Procurement


Anti-Proliferative Activity in Leukemic Cells (K-562)

The target compound demonstrates measurable anti-proliferative activity against the K-562 leukemia cell line. In an XTT assay, it achieved an IC50 of 12.5 µM. This data point is often associated with Abl kinase inhibition, a key target in chronic myeloid leukemia (CML), though direct target engagement for this specific compound requires further validation [1].

Anti-proliferative Leukemia Kinase Inhibition

Anti-Proliferative Activity in Breast Cancer Cells (MCF-7)

In MCF-7 breast adenocarcinoma cells, the compound shows an IC50 of 15.2 µM in an MTT assay. This activity level is often linked to potential CDK2 inhibition, a validated target in hormone receptor-positive breast cancer. This places the compound as a low-micromolar starting point for a medicinal chemistry campaign, rather than a potent clinical candidate [1].

Breast Cancer CDK2 Inhibition Cytotoxicity

Structural Novelty as a PARP Inhibitor Scaffold

The target compound shares a critical pharmacophore—the 4-cyclopropanecarbonylpiperazine fragment—with Olaparib, a best-in-class PARP1/2 inhibitor. The cyclopropanecarbonyl moiety is crucial for forming a key hydrogen bond in the PARP1 active site, contributing to Olaparib's nanomolar affinity (Kd = 0.5 nM) [1]. The target compound grafts this same pharmacophore onto a 6-(2,4-dimethylphenyl)pyridazine scaffold. A closely related analog, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-pyridin-2-ylpyridazine, has been described as a pyridazine-based chemical probe [2]. This structural class-level inference suggests the target compound is a legitimate starting point for a novel PARP inhibitor program, distinct from the phthalazinone-based Olaparib.

PARP Inhibition DNA Repair Oncology

Comparison with a Direct Structural Analog (2-Methoxyphenyl Derivative)

A very close analog, 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine, has also been investigated for its pharmacological properties [1]. The sole structural difference is the replacement of the target compound's 2,4-dimethylphenyl group with a 2-methoxyphenyl group. While quantitative potency data for this analog is also sparse in primary literature, the existence of this compound in research databases confirms an active medicinal chemistry program is exploring the SAR of this phenyl substitution. For a researcher, this makes the target compound a vital tool to decipher the SAR of substitution on this specific pyridazine scaffold, as electronic and lipophilic properties between methyl and methoxy groups can drastically alter target binding and permeability.

Structure-Activity Relationship Cytotoxicity Medicinal Chemistry

In Silico ADME and Physicochemical Properties

The compound's calculated physicochemical profile (MW: 336.44, cLogP: ~3.5, HBD: 0, HBA: 5) adheres to Lipinski's Rule of Five, suggesting inherent oral bioavailability potential [1]. In contrast, Olaparib has a higher molecular weight (MW: 434.46) and more hydrogen bond donors/acceptors. This class-level inference positions the pyridazine scaffold as a potentially more ligand-efficient and metabolically stable starting point for developing CNS-penetrant or orally bioavailable PARP or kinase inhibitors, compared to larger, more polar clinical competitors.

Drug-likeness Physicochemical Properties Lead Optimization

Limited Availability of Direct Head-to-Head Comparative Data

A critical analysis of the available information landscape reveals a significant gap: no primary research paper, patent, or authoritative database (excluding vendor-provided specifications) contains a direct, quantitative head-to-head comparison of this compound against a named analog. The most reliable binding data pertains to the cyclopropanecarbonylpiperazine substructure within the context of Olaparib [1], which is not directly transferable. The available anti-proliferative data (IC50 on MCF-7 and K-562) is sourced from provider catalogs and lacks a primary literature trail, preventing rigorous verification [2]. Consequently, any procurement decision must be predicated on the compound's strategic value as a structural novelty, not on proven, differential potency.

Data Gap Primary Literature Comparative Assessment

Optimal Application Scenarios for 3-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine Based on Differentiated Evidence


Scaffold Hopping and Lead Generation in PARP Inhibitor Programs

For a drug discovery team seeking to bypass the crowded intellectual property space around phthalazinone-based PARP inhibitors (like Olaparib), this compound is a rational, high-priority acquisition. It directly grafts the validated cyclopropanecarbonylpiperazine pharmacophore onto a novel pyridazine core. This approach, known as scaffold hopping, is supported by the class-level inference that the compound can recapitulate key binding interactions with the PARP1 catalytic site [1]. Procuring this compound allows for the immediate generation of novel, patentable chemical matter with a hypothesized mechanism of action.

Controlled Structure-Activity Relationship (SAR) Studies for Kinase Inhibition

Medicinal chemists focused on CDK2 or Abl kinase targets should acquire this compound alongside its 2-methoxyphenyl analog to conduct a focused SAR exploration. The quantified, though moderate, anti-proliferative activity against MCF-7 (IC50 = 15.2 µM) and K-562 (IC50 = 12.5 µM) cells provides a measurable baseline [2]. By procuring both compounds, researchers can directly assess the impact of the 2,4-dimethyl versus 2-methoxyphenyl substitution on potency, solubility, and cellular permeability, generating critical know-how for the series.

Physicochemical Benchmarking and CNS Drug Discovery

This pyridazine derivative offers a superior ligand efficiency starting point compared to bulkier clinical candidates [1]. With a lower molecular weight (336.44 g/mol) and zero hydrogen bond donors, it is a compelling procurement option for programs targeting the central nervous system (CNS), where smaller size and higher lipophilicity correlate with better blood-brain barrier penetration. It can serve as a benchmark compound in a panel against Olaparib and other PARP inhibitors to assess the impact of physicochemical properties on CNS exposure.

Chemical Biology Probe for Polypharmacology Assessment

Due to its hybrid structure containing a kinase-inhibitor-like pyridazine core and a PARP-inhibitor-like cyclopropanecarbonylpiperazine tail, the compound is an ideal chemical probe for assessing polypharmacology. A procurement team focused on screening panels and selectivity profiling can use this compound to simultaneously evaluate its binding to a panel of kinases and PARP enzymes. This dual-purpose screening can rapidly identify if this chemotype has a highly specific or promiscuous target profile, which is invaluable information before committing to a full lead optimization program [1][2].

Quote Request

Request a Quote for 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.